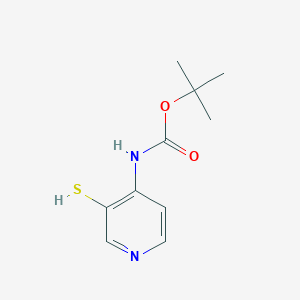

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

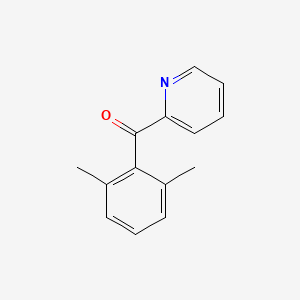

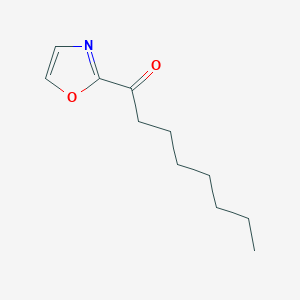

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a chemical compound with the linear formula C10H14N2O2S . It has a molecular weight of 226.3 .

Molecular Structure Analysis

The InChI code for “tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“tert-Butyl (3-mercaptopyridin-4-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Photoredox-Catalyzed Amination

- Tert-butyl (perfluoropyridin-4-yl)oxy)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This process allows for the creation of 3-aminochromones, which are useful in constructing diverse amino pyrimidines. This methodology offers a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Synthesis of Iododiacetylene Derivatives

- Tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate is a member of the isostructural family of compounds with the formula BocNHCH2CCCCX. In the crystal structures of these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Palladium-Catalyzed Amination

- The tert-butyl (2-chloropyridin-3-yl)carbamate compound is utilized in palladium-catalyzed amination with primary anilines to prepare 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This efficient process is applicable to a range of substitutions (Scott, 2006).

Analysis of Carbamate Derivatives

- Tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and related compounds have been synthesized and analyzed for their crystal structures. These studies revealed significant insights into the molecular interactions and the nature of hydrogen bonding in these carbamate derivatives (Das et al., 2016).

Synthesis of Natural Product Intermediates

- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, shows cytotoxic activity against human carcinoma cell lines. It has been synthesized from L-Serine through a multi-step process including esterification and Corey-Fuchs reaction (Tang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKOWOVJQNWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629082 |

Source

|

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-mercaptopyridin-4-yl)carbamate | |

CAS RN |

365996-04-9 |

Source

|

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.